Cas no 79477-87-5 (2-(3-Fluorophenyl)-2-oxoacetic acid)

2-(3-Fluorophenyl)-2-oxoacetic acid structure
79477-87-5 structure
Product Name:2-(3-Fluorophenyl)-2-oxoacetic acid
N.o CAS:79477-87-5
MF:C8H5FO3
MW:168.121906042099
MDL:MFCD07698679
CID:4656385
PubChem ID:13548098
Update Time:2025-10-24

2-(3-Fluorophenyl)-2-oxoacetic acid Propriedades químicas e físicas

Nomes e Identificadores

    • 2-(3-fluorophenyl)-2-oxoacetic acid
    • (3-Fluorophenyl)glyoxylic acid
    • 3-fluorophenylglyoxylic acid
    • 3-Fluorobenzoylformic acid
    • ZBVBBDBIFKYALY-UHFFFAOYSA-N
    • 3-Fluoro-α-oxobenzeneacetic acid (ACI)
    • (3-Fluorophenyl)(oxo)acetic acid
    • (m-Fluorophenyl)glyoxylic acid
    • m-Fluorobenzoylformic acid
    • CS-0063908
    • AKOS022637504
    • 2-(3-fluorophenyl)-2-oxoaceticacid
    • AS-62435
    • 79477-87-5
    • EN300-1841154
    • 3-Fluoro-I+/--oxobenzeneacetic acid
    • A12852
    • SCHEMBL4518320
    • DTXSID301301337
    • 2-(3-Fluorophenyl)-2-oxoacetic acid
    • MDL: MFCD07698679
    • Inchi: 1S/C8H5FO3/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4H,(H,11,12)
    • Chave InChI: ZBVBBDBIFKYALY-UHFFFAOYSA-N
    • SMILES: O=C(C(C1C=C(F)C=CC=1)=O)O

Propriedades Computadas

  • Massa Exacta: 168.02227218g/mol
  • Massa monoisotópica: 168.02227218g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 203
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2
  • Superfície polar topológica: 54.4

2-(3-Fluorophenyl)-2-oxoacetic acid Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X46855-1g
2-(3-Fluorophenyl)-2-oxoacetic acid
79477-87-5 95%
1g
¥328.0 2024-07-16
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X46855-5g
2-(3-Fluorophenyl)-2-oxoacetic acid
79477-87-5 95%
5g
¥1426.0 2024-07-16
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X46855-250mg
2-(3-Fluorophenyl)-2-oxoacetic acid
79477-87-5 95%
250mg
¥98.0 2024-07-16
Apollo Scientific
PC32905-250mg
2-(3-Fluorophenyl)-2-oxoacetic acid
79477-87-5 95%
250mg
£15.00 2025-02-21
Apollo Scientific
PC32905-1g
2-(3-Fluorophenyl)-2-oxoacetic acid
79477-87-5 95%
1g
£50.00 2025-02-21
eNovation Chemicals LLC
D773349-1g
2-(3-Fluorophenyl)-2-oxoacetic acid
79477-87-5 97%
1g
$100 2024-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GY020-200mg
2-(3-Fluorophenyl)-2-oxoacetic acid
79477-87-5 95+%
200mg
314.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GY020-1g
2-(3-Fluorophenyl)-2-oxoacetic acid
79477-87-5 95+%
1g
1109.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GY020-50mg
2-(3-Fluorophenyl)-2-oxoacetic acid
79477-87-5 95+%
50mg
136.0CNY 2021-07-14
Key Organics Ltd
AS-62435-1MG
2-(3-fluorophenyl)-2-oxoacetic acid
79477-87-5 >97%
1mg
£37.00 2025-02-09

2-(3-Fluorophenyl)-2-oxoacetic acid Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water
Referência
Enantio- and chemoselective Bronsted-acid/Mg(nBu)2 catalysed reduction of α-keto esters with catecholborane
Enders, Dieter; Stoeckel, Bianca A.; Rembiak, Andreas, Chemical Communications (Cambridge, 2014, 50(34), 4489-4491

Método de produção 2

Condições de reacção
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, 110 °C; 4 h, 110 °C → 90 °C
Referência
Visible Light-Induced Coupling Cyclization Reaction of α-Diazosulfonium Triflates with α-Oxocarboxylic Acids or Alkynes
Xu, Xue-Cen; Wu, Dan-Ni; Liang, Yong-Xin; Yang, Ming; Yuan, Hai-Yan; et al, Journal of Organic Chemistry, 2022, 87(24), 16604-16616

Método de produção 3

Condições de reacção
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, 110 °C; 4 h, 110 °C → 90 °C
Referência
Hypervalent Iodine(III)-Promoted Radical Oxidative C-H Annulation of Arylamines with α-Keto Acids
Long, Lipeng; Wang, Jieyan; Gu, Liuqing; Yang, Shiguang; Qiao, Liang; et al, Journal of Organic Chemistry, 2021, 86(17), 12084-12092

Método de produção 4

Condições de reacção
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, 110 °C; 4 h, 110 °C → 90 °C
Referência
Photoinduced homolytic decarboxylative acylation/cyclization of unactivated alkenes with α-keto acid under external oxidant and photocatalyst free conditions: access to quinazolinone derivatives
Sun, Bin; Shi, Rongcheng; Zhang, Kesheng; Tang, Xiaoli; Shi, Xiayue; et al, Chemical Communications (Cambridge, 2021, 57(49), 6050-6053

Método de produção 5

Condições de reacção
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, rt → 110 °C; 110 °C → 90 °C; 4 h, 90 °C
Referência
Visible-Light-Induced Decarboxylation Coupling/Intramolecular Cyclization: A One-Pot Synthesis for 4-Aryl-2-quinolinone Derivatives
Wang, Chenglong; Qiao, Jingyi; Liu, Xiaochong; Song, He; Sun, Zhizhong; et al, Journal of Organic Chemistry, 2018, 83(3), 1422-1430

Método de produção 6

Condições de reacção
1.1 Reagents: Selenium dioxide ;  overnight, 110 °C
Referência
The Synthesis of Chiral α-Aryl α-Hydroxy Carboxylic Acids via RuPHOX-Ru Catalyzed Asymmetric Hydrogenation
Guo, Huan; Li, Jing; Liu, Delong; Zhang, Wanbin, Advanced Synthesis & Catalysis, 2017, 359(20), 3665-3673

Método de produção 7

Condições de reacção
1.1 Reagents: Pyridine ,  Selenium dioxide
Referência
Synthesis and SAR evaluation of oxadiazolopyrazines as selective Haemophilus influenzae antibacterial agents
Beebe, Xenia; Nilius, Angela M.; Merta, Philip J.; Soni, Niru B.; Bui, Mai H.; et al, Bioorganic & Medicinal Chemistry Letters, 2003, 13(19), 3133-3136

Método de produção 8

Condições de reacção
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, 110 °C; 4 h, 110 °C → 90 °C
Referência
Palladium-Catalyzed Primary Amine-Directed Decarboxylative Annulation of α-Oxocarboxylic Acids: Access to Indolo[1,2-a]quinazolines
Jiang, Guangbin; Wang, Shoucai; Zhang, Jun; Yu, Jianwen; Zhang, Ziang; et al, Advanced Synthesis & Catalysis, 2019, 361(8), 1798-1802

Método de produção 9

Condições de reacção
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, 110 °C; 110 °C → 90 °C; 4 h, 90 °C
Referência
Elemental Sulfur Participates in the Decarboxylative Coupling of Oxidized 2-Aminophenol and Phenylglyoxylic Acid
Yuan, Xinglong; Liu, Yafeng; Qin, Mingda; Yang, Xueying; Chen, Baohua, ChemistrySelect, 2018, 3(20), 5541-5543

Método de produção 10

Condições de reacção
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, 110 °C; 110 °C → 90 °C; 4 h, 90 °C
Referência
1D Fe3O4@CuSiO3 composites catalyzed decarboxylative A3-coupling for propargylamine synthesis
Wang, Fang; Feng, Huangdi ; Li, Huiqiong; Miao, Teng; Cao, Tiantian; et al, Chinese Chemical Letters, 2020, 31(6), 1558-1563

Método de produção 11

Condições de reacção
1.1 Reagents: Chlorotrimethylsilane ,  Magnesium Solvents: Dimethylformamide ;  30 min, 20 °C
1.2 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referência
Reductive carboxylation of aromatic esters by electron transfer from magnesium metal
Maekawa, Hirofumi; Okawara, Hikaru; Murakami, Taro, Tetrahedron Letters, 2017, 58(3), 206-209

Método de produção 12

Condições de reacção
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  overnight, reflux
Referência
Enantioselective Construction of Consecutive Tetrasubstituted Stereogenic Centers by Reaction of α-Substituted β-Nitroacrylates with Oxazol-5-(4H)-ones Catalyzed by Cinchona Alkaloid Sulfonamide Catalysts
Fujita, Kazuki; Hattori, Momona; Takehara, Tsunayoshi ; Suzuki, Takeyuki ; Nakamura, Shuichi, Organic Letters, 2023, 25(16), 2835-2839

Método de produção 13

Condições de reacção
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, 110 °C; 4 h, 90 °C
Referência
Photoredox-Catalyzed Redox-Neutral Decarboxylative C-H Acylations of Coumarins with α-Keto Acid
Sun, Bin; Wang, Yingying; Wang, Jiayin; Chen, Maojie; Zhong, Zhicheng; et al, Organic Letters, 2023, 25(14), 2466-2470

2-(3-Fluorophenyl)-2-oxoacetic acid Raw materials

2-(3-Fluorophenyl)-2-oxoacetic acid Preparation Products

2-(3-Fluorophenyl)-2-oxoacetic acid Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:79477-87-5)2-(3-Fluorophenyl)-2-oxoacetic acid
Número da Ordem:A1091073
Estado das existências:in Stock
Quantidade:5g
Pureza:99%
Informação de Preços Última Actualização:Thursday, 29 August 2024 20:03
Preço ($):194.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:79477-87-5)2-(3-Fluorophenyl)-2-oxoacetic acid
A1091073
Pureza:99%
Quantidade:5g
Preço ($):194.0
E- mail